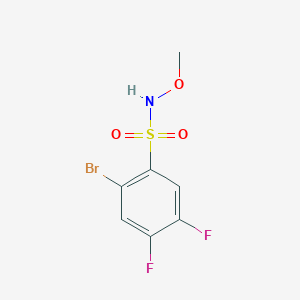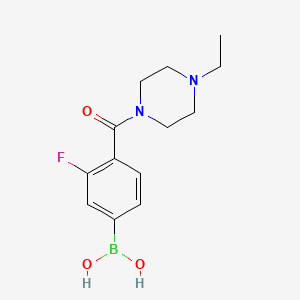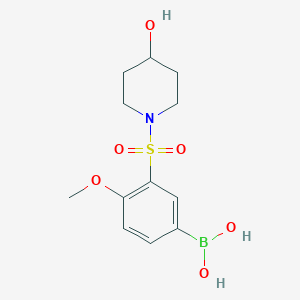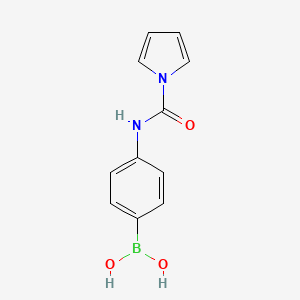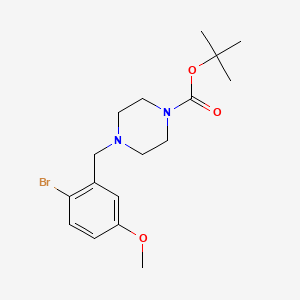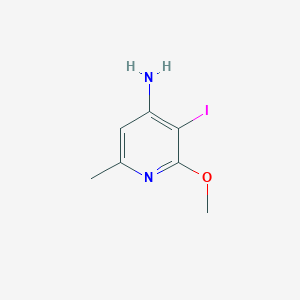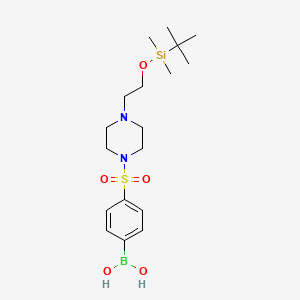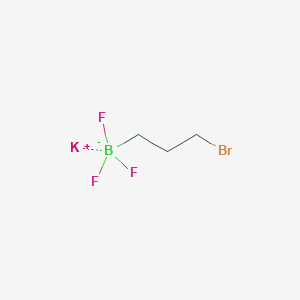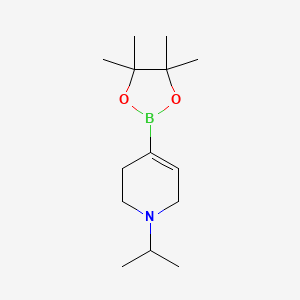
(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-YL)boronic acid pinacol ester
Übersicht
Beschreibung
This compound is a boronic acid pinacol ester derivative . It is used as a reactant in various chemical reactions .
Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For example, it can be used to synthesize imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors . It can also be used as a substrate in para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis Applications
Copolymer Synthesis : IPBpin has been utilized in radical polymerization with common vinyl monomers, leading to the synthesis of conventionally inaccessible copolymers. For instance, the IPBpin-styrene copolymer was transformed into an α-methyl vinyl alcohol (MVA)-styrene counterpart, a process that cannot be achieved with acetyl-protected monomers due to poor copolymerization ability. This highlights IPBpin's role as an electron-rich conjugated monomer, which is consistent with density functional theory (DFT) investigations (Makino, Nishikawa, & Ouchi, 2020).
Monomer Characterization in Radical Polymerization : Another study established IPBpin as a viable monomer for radical polymerizations, including both free and controlled methods. Despite its α-methyl-substituted unconjugated structure, typically unfavorable for radical propagation, successful polymerization was achieved. The boron atom in IPBpin was found to moderately stabilize radical species, suppressing degradative chain transfer and guiding the reaction towards radical polymerization. This allows for the synthesis of polymers with direct boronyl pendants on the backbone, which can be post-modified (Nishikawa & Ouchi, 2019).
Organic Synthesis Applications
Suzuki-Miyaura Coupling Reactions : IPBpin derivatives, such as 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester, have been used in Pd-catalyzed coupling reactions with various electrophiles. These reactions are essential for synthesizing N-heterocyclic compounds, demonstrating the versatility of IPBpin in creating complex organic structures (Occhiato, Lo Galbo, & Guarna, 2005).
Synthesis of Boronic Acids and Esters : IPBpin has been involved in methods for direct synthesis of boronic acids and esters from haloarenes. This process is significant for applications in synthetic organic chemistry, drug discovery, and catalysis. The method described is metal- and additive-free, making it environmentally favorable and applicable to various haloarene substrates (Mfuh, Schneider, Cruces, & Larionov, 2017).
Analytical Challenges and Strategies : The reactive nature of pinacolboronate esters, including IPBpin derivatives, poses unique analytical challenges, particularly their facile hydrolysis to nonvolatile boronic acids. Innovative approaches, such as employing non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase separation, were developed to stabilize these compounds and achieve effective purity analysis (Zhong et al., 2012).
Eigenschaften
IUPAC Name |
1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2/c1-11(2)16-9-7-12(8-10-16)15-17-13(3,4)14(5,6)18-15/h7,11H,8-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDOJXCTAUOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408859.png)

